molecular formula C15H17N5O2S B15165353 Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B15165353
M. Wt: 331.4 g/mol
InChI Key: NCUMHBRSGGXOHY-UHFFFAOYSA-N
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Description

Acetamide, N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- is a sulfur-containing acetamide derivative with a complex heterocyclic core. Its structure comprises:

  • Acetamide backbone: The central scaffold with a thioether linkage (-S-) at the C2 position.
  • Triazinoindole moiety: A fused 1,2,4-triazine and indole system substituted with a methyl group at position 3.
  • N-substituent: A 2-methoxyethyl group attached to the acetamide nitrogen, enhancing solubility and influencing pharmacokinetics.

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H17N5O2S/c1-20-11-6-4-3-5-10(11)13-14(20)17-15(19-18-13)23-9-12(21)16-7-8-22-2/h3-6H,7-9H2,1-2H3,(H,16,21)

InChI Key

NCUMHBRSGGXOHY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving a suitable indole derivative and a triazine precursor under acidic or basic conditions.

    Thioether Formation: The synthesized triazinoindole is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Acetamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group or to modify the triazinoindole core using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deacetylated products, modified triazinoindole derivatives.

    Substitution: Azido derivatives, cyano derivatives.

Scientific Research Applications

Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets. The triazinoindole core can bind to enzymes or receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the thioether linkage provides stability and facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with variations in three key regions:

N-substituent on the acetamide .

Modifications to the triazinoindole core.

Substituents on the aromatic or heteroaromatic side chains .

Table 1: Structural and Functional Comparison
Compound Name N-Substituent Triazinoindole Core Modification Key Functional Data Reference
Acetamide, N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- 2-Methoxyethyl 5-Methyl Not reported; structural analog to bioactive derivatives
N-(4-Fluorophenyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]acetamide 4-Fluorophenyl 5-Methyl 95% purity; LCMS [M+H]+ = 367.4
N-(Cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]acetamide Cyclohexylmethyl 5-Methyl Molecular weight: 369.48 g/mol
2-[(5-Methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(2-nitrophenyl)acetamide 2-Nitrophenyl 5-Methyl IR: 3302 cm⁻¹ (–NH), 1676 cm⁻¹ (C=O)
N-(4-Bromophenyl)-2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]acetamide 4-Bromophenyl 5-Methyl, 8-Bromo 95% purity; bromine enhances lipophilicity
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide Benzothiazole N/A (benzothiazole core) AChE inhibition IC50 = 0.030 µM
Impact of N-Substituent Variations
  • Phenyl derivatives (e.g., 4-fluorophenyl, 2-nitrophenyl): These exhibit moderate to high purity (>95%) and are often used in enzyme inhibition studies. Electron-withdrawing groups (e.g., -NO₂) may enhance binding to enzymatic active sites .
  • Alkyl/ether substituents (e.g., 2-methoxyethyl, cyclohexylmethyl): Improve solubility and bioavailability. For example, the 2-methoxyethyl group in the target compound may reduce metabolic degradation compared to aromatic N-substituents .
Core Modifications
  • Benzothiazole hybrids: Compounds such as 3a-3k () replace the triazinoindole core with a benzothiazole system, showing potent AChE inhibition (IC50 = 0.030 µM) .
Functional Group Effects
  • Thioether linkage : Critical for hydrogen bonding and hydrophobic interactions in enzyme binding .
  • Methoxy groups : The 2-methoxyethyl substituent in the target compound may reduce cytotoxicity compared to nitro or halogenated analogs .

Characterization :

  • IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (–NH stretch) confirm acetamide formation .
  • NMR: Distinct signals for the 2-methoxyethyl group (δ ~3.3–3.5 ppm for OCH₃) and triazinoindole protons (δ ~7.5–8.5 ppm) .

Biological Activity

Acetamide, N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of acetamides and triazino-indoles. Its unique structure, featuring a bis(2-methoxyethyl) group attached to an acetamide backbone and a thioether linkage to a 5-methyl-5H-1,2,4-triazino[5,6-B]indole moiety, suggests significant potential for various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse sources.

Biological Activity Overview

Research indicates that compounds similar to Acetamide, N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibit notable biological activities. These include:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Certain derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some analogs may reduce inflammation through various mechanisms.

Table 1: Biological Activities of Related Compounds

Compound NameKey FeaturesBiological Activity
1-Acetyl-N-(2-methoxyethyl)-triazineContains a triazine ringAntimicrobial properties
2-Methoxy-N-(4-fluorophenyl)acetamideSimple acetamide structureAntitumor activity
3-(4-Methoxyphenyl)-1H-indoleIndole core structurePotential anti-inflammatory effects

Binding Affinity Studies

Initial studies on Acetamide, N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- have focused on its binding affinity to various biological targets. The compound may interact with specific receptors and enzymes involved in disease pathways.

For instance:

  • Antimicrobial Mechanism : The presence of the thioether linkage may enhance binding to bacterial enzymes critical for cell wall synthesis.
  • Antitumor Mechanism : The triazino-indole structure could interfere with cellular signaling pathways related to tumor growth.

Case Studies

A review of amidrazone derivatives highlighted that compounds with similar structural features exhibit broad-spectrum biological activities. For example:

  • Amidrazone derivatives showed significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli, indicating that structural modifications can lead to enhanced efficacy against resistant pathogens .

Toxicological Profile

Toxicological assessments of related acetamides suggest favorable safety profiles. For example:

  • A study reported an LD50 greater than 24 g/kg for certain acetamides, indicating low acute toxicity .
  • Skin and eye irritation indices were also reported as minimal.

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound, and how can yield be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Thioacetic acid coupling : React 5-methyl-5H-1,2,4-triazino[5,6-b]indole-3-thiol with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) .

Amide bond formation : Introduce the N-(2-methoxyethyl) group via nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

Purification : Use column chromatography (petroleum ether/ethyl acetate, 2:1) to isolate the product, followed by recrystallization in ethanol .

Q. Optimization Tips :

  • Monitor reactions via TLC (hexane:ethyl acetate, 9:1) .
  • Use excess sodium azide (1.5 eq) for thiol-azide coupling to minimize side products .
  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .

Q. Table 1: Critical Reaction Conditions

StepSolventTemperatureCatalystYield Range
Thiol activationToluene/Water (8:2)RefluxNaN₃30–35%
AmidationDMFRTK₂CO₃50–60%
PurificationPetroleum ether/EtOAc95% purity

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer: Use a combination of:

¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., δ 10.48 ppm for NH in amide ). The methoxyethyl group shows a singlet at δ 3.78 ppm (OCH₃) and δ 4.27 ppm (CH₂) .

LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.1 for analogs ).

IR : Validate thioamide C=S stretches (610–620 cm⁻¹) and carbonyl C=O (1667 cm⁻¹) .

Q. Data Contradiction Analysis :

  • Discrepancies between theoretical and experimental molecular weights (e.g., ±0.3 Da) may indicate residual solvents; use high-resolution MS for confirmation .

Q. How are common impurities identified during synthesis, and what purification strategies are effective?

Methodological Answer:

  • Impurity Sources :
    • Unreacted starting materials (e.g., residual indole derivatives).
    • Oxidized thioether byproducts (e.g., sulfoxides).
  • Identification :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .
    • TLC : Compare Rf values under UV (254 nm) .
  • Purification :
    • Liquid-liquid extraction : Remove polar impurities with ethyl acetate .
    • Size-exclusion chromatography : Separate high-MW aggregates .

Advanced Research Questions

Q. How does the thioacetamide moiety influence interactions with biological targets like enzymes or receptors?

Methodological Answer:

  • Mechanistic Insights :
    • The thioether (-S-) enhances lipophilicity, improving membrane permeability (logP ~2.8 predicted for analogs ).
    • Docking studies suggest the triazinoindole scaffold binds hydrophobic pockets in enzymes (e.g., CYP51 with ΔG = -8.5 kcal/mol ).
  • Experimental Validation :
    • Perform surface plasmon resonance (SPR) to measure binding kinetics (KD).
    • Use site-directed mutagenesis on target proteins to identify critical residues for interaction .

Q. Table 2: Docking Scores for Analogous Compounds

CompoundTargetDocking Score (ΔG, kcal/mol)Reference
5-Methyl-triazinoindole thioacetamideCYP51-8.5
Fluorophenyl analogPqsR-10.5

Q. What computational strategies predict pharmacokinetic properties like bioavailability or metabolic stability?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predict logP, topological polar surface area (TPSA), and GI absorption. For this compound, TPSA >90 Ų suggests low blood-brain barrier penetration .
    • Molecular Dynamics (MD) Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
  • Metabolic Sites :
    • The methoxyethyl group is prone to oxidative demethylation (CYP3A4/2D6). Use HepG2 microsomal assays to validate .

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Root Causes :
    • Assay variability (e.g., ATP levels vs. cell-counting methods).
    • Differences in cell lines (e.g., HeLa vs. HEK293).
  • Resolution Strategies :
    • Standardize protocols : Use identical cell lines, passage numbers, and assay kits .
    • Dose-response curves : Generate 10-point IC₅₀ values with Hill slopes to confirm potency trends .
    • Off-target screening : Use BioMAP® panels to identify confounding interactions .

Q. Table 3: Comparative Bioactivity Data

StudyTargetIC₅₀ (µM)Cell LineReference
ACYP510.45C. albicans
BPqsR1.2P. aeruginosa

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